molecular formula C13H20O2 B8405086 4-(3-Hyd-roxypropyl)-2-t-butylphenol

4-(3-Hyd-roxypropyl)-2-t-butylphenol

Cat. No. B8405086
M. Wt: 208.30 g/mol
InChI Key: IJFPGBDXKWTYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04611061

Procedure details

3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)-1-propanol (100 g, 0.38 mol) was dissolved in 500 ml of trifluoracetic acid. The solution was stirred at 40° C. for six hours, then poured into an ice-water mixture. The mixture was extracted with methylene chloride. The methylene chloride layer was washed with aqueous sodium carbonate and evaporated. A solution of sodium hydroxide (25 g) in 400 ml of methanol was added to the residue. The mixture was stirred at room temperature for 30 minutes, neutralized with 1N hydrochloric acid and extracted with methylene chloride. The methylene chloride layer was washed with aqueous sodium carbonate and water, dried with anhydrous sodium sulfate, and evaporated. The residue was vacuum distilled to give 51 g (64%) of the product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][CH2:18][OH:19])[CH:8]=[C:9](C(C)(C)C)[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2]>FC(F)(F)C(O)=O>[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][CH2:18][OH:19])[CH:8]=[CH:9][C:10]=1[OH:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCO
Name
Quantity
500 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 40° C. for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride layer was washed with aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
A solution of sodium hydroxide (25 g) in 400 ml of methanol was added to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride layer was washed with aqueous sodium carbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1O)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.